molecular formula C18H29N3O B11797740 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one

Cat. No.: B11797740
M. Wt: 303.4 g/mol
InChI Key: KDZYPFLVLBSRMC-LWKPJOBUSA-N
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Description

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one is an organic compound with a complex structure It is characterized by the presence of an amino group, a pyrrolidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the pyrrolidine ring and benzyl group.

    Benzylamine: Contains the benzyl group but lacks the pyrrolidine ring and additional amino group.

Uniqueness

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one is unique due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C18H29N3O/c1-14(2)20(12-16-8-5-4-6-9-16)13-17-10-7-11-21(17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15?,17-/m0/s1

InChI Key

KDZYPFLVLBSRMC-LWKPJOBUSA-N

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1C(=O)C(C)N)CC2=CC=CC=C2

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2

Origin of Product

United States

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